C2-Bromo Substituent Enables Orthogonal Suzuki-Miyaura Coupling Reactivity vs. Non-Brominated Analog
2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid possesses a bromine atom at the 2-position that serves as an electrophilic handle for sequential Suzuki-Miyaura coupling, enabling construction of complex 2,3-disubstituted pyridine scaffolds. In contrast, the direct analog 6-(trifluoromethyl)pyridine-3-boronic acid lacks this second reactive site and is limited to single-point arylations [1]. A general one-pot, double-coupling methodology using dibromopyridines, which directly translates to the bifunctional reactivity of the target compound, yields unsymmetrical disubstituted pyridines in the range of 52–75% [2].
| Evidence Dimension | Orthogonal coupling sites |
|---|---|
| Target Compound Data | Two reactive sites: C3-boronic acid (nucleophilic) and C2-bromo (electrophilic) |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridine-3-boronic acid (CAS 868662-36-6): One reactive site (C3-boronic acid only) |
| Quantified Difference | Class of bifunctional pyridines achieves 52–75% yield in sequential double coupling (representative methodology) |
| Conditions | One-pot Suzuki-Miyaura cross-coupling of two different aryl boronic acids with symmetrical dibromo heterocyclic substrates |
Why This Matters
The C2-bromo group enables sequential coupling strategies essential for constructing 2,3-disubstituted pyridine libraries not accessible with mono-functional analogs, justifying procurement for scaffold diversification projects.
- [1] Clapham, K. M.; Batsanov, A. S.; Bryce, M. R.; Tarbit, B. Org. Biomol. Chem. 2009, 7, 2155–2161. DOI: 10.1039/B901024F. View Source
- [2] Knihovny.cz. Disubstituted Pyridines: The Double-Coupling Approach. https://www.knihovny.cz/Record/mzk.MZK01-001762306 (accessed 2026-04-19). View Source
